molecular formula C10H18ClNO B6610038 [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride CAS No. 2866352-39-6

[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride

Cat. No.: B6610038
CAS No.: 2866352-39-6
M. Wt: 203.71 g/mol
InChI Key: WVXXJSNZYZHJBN-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methylamine hydrochloride typically involves the reaction of furan-2-ylmethanamine with 2-methylbutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:

    Starting Materials: Furan-2-ylmethanamine and 2-methylbutylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of (furan-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted furan or amine derivatives.

Scientific Research Applications

(furan-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (furan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(furan-2-yl)methylamine hydrochloride can be compared with other furan derivatives and amine hydrochlorides:

    Furan-2-ylmethanamine: A simpler compound with similar reactivity but different applications.

    2-Methylbutylamine: Another amine with distinct properties and uses.

    Furan-2-carboxylic acid: A related furan derivative with different chemical behavior and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-3-9(2)7-11-8-10-5-4-6-12-10;/h4-6,9,11H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXXJSNZYZHJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC1=CC=CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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